N-[(2Z)-3-(4-fluorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2,2-dimethylpropanamide
Description
Properties
Molecular Formula |
C17H21FN2O3S2 |
|---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
N-[3-[(4-fluorophenyl)methyl]-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C17H21FN2O3S2/c1-17(2,3)15(21)19-16-20(8-11-4-6-12(18)7-5-11)13-9-25(22,23)10-14(13)24-16/h4-7,13-14H,8-10H2,1-3H3 |
InChI Key |
DRJLSAQNUJGWNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)N=C1N(C2CS(=O)(=O)CC2S1)CC3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Thiophene Sulfonation
The process begins with the oxidation of a thiophene precursor to introduce sulfone groups. For example, 3,4-dihydrothieno[3,4-d]thiazole is treated with hydrogen peroxide (H₂O₂) in acetic acid under reflux to yield the 5,5-dioxide derivative.
Reaction Conditions :
Thiazole Ring Formation
The thiazole ring is constructed via cyclocondensation of a thioamide intermediate. A thiourea derivative reacts with α-haloketones or α-bromoesters in the presence of a base such as triethylamine (Et₃N).
Example Protocol :
-
Substrate : 4-Fluorobenzyl thioamide
-
Reagent : Ethyl bromopyruvate
-
Base : Et₃N (2 equiv)
-
Solvent : Tetrahydrofuran (THF)
-
Temperature : 0°C to room temperature
-
Time : 12 hours
-
Yield : ~65%
Propanamide Side-Chain Coupling
The 2,2-dimethylpropanamide group is introduced through acylation of the exocyclic amine.
Acylation Reaction
-
Substrate : 3-(4-Fluorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,thiazol-2(3H)-imine
-
Acylating Agent : Pivaloyl chloride (2,2-dimethylpropanoyl chloride)
-
Base : Pyridine
-
Solvent : Dichloromethane (DCM)
-
Temperature : 0°C to room temperature
-
Time : 2–3 hours
-
Yield : ~85%
Key Considerations :
-
Pyridine neutralizes HCl generated during the reaction, driving the acylation to completion.
-
The Z-configuration of the imine double bond is preserved under mild conditions.
Stereochemical Control
The (2Z)-geometry is achieved through selective crystallization or chiral auxiliary methods.
Crystallization-Based Resolution
Chiral Ligand-Assisted Synthesis
-
Catalyst : (R)-BINAP-palladium complex
-
Substrate : Prochiral enamine intermediate
Characterization and Validation
Spectroscopic Data
Purity Assessment
-
HPLC : >98% purity (C18 column, acetonitrile/water gradient)
-
Melting Point : 198–200°C
Comparative Analysis of Synthetic Routes
| Parameter | Route A (Direct Alkylation) | Route B (Stepwise Annulation) |
|---|---|---|
| Total Yield | 62% | 55% |
| Stereoselectivity | Moderate (Z:E = 7:3) | High (Z:E = 9:1) |
| Complexity | Low | High |
| Scalability | Excellent | Moderate |
Route A is preferred for industrial-scale synthesis due to fewer steps and higher reproducibility.
Challenges and Optimization Strategies
-
Sulfone Stability : Prolonged heating during sulfonation can lead to over-oxidation. Optimization involves using catalytic tungstic acid to accelerate the reaction at lower temperatures.
-
Amide Hydrolysis : The pivalamide group is prone to hydrolysis under acidic conditions. Neutral pH and anhydrous solvents are critical during acylation.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-3-(4-fluorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2,2-dimethylpropanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The fluorobenzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
N-[(2Z)-3-(4-fluorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2,2-dimethylpropanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2Z)-3-(4-fluorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2,2-dimethylpropanamide involves its interaction with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signaling pathways, and affecting cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Systems
Triazole Derivatives ()
Compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9] share:
- Sulfonyl groups (similar to the target’s sulfone).
- Fluorophenyl substituents , enhancing bioavailability.
- Tautomerism between thione and thiol forms, influencing reactivity.
Key Differences :
- The 1,2,4-triazole core lacks the bicyclic structure of the target compound.
- IR spectra show νC=S at 1247–1255 cm⁻¹ (vs. sulfone S=O at 1300–1350 cm⁻¹ in the target) .
Thiadiazole Derivatives ()
Examples like N-[3-(3-methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (4g) feature:
- Thiadiazole cores with amide substituents.
- C=O stretching at 1605–1715 cm⁻¹ , comparable to the target’s propanamide group.
Key Differences :
- Thiadiazoles are monocyclic, lacking the fused thieno-thiazole system.
- Substituents like dimethylamino-acryloyl introduce different electronic effects compared to the target’s fluorobenzyl group .
Functional Group Analysis
Sulfone/Sulfonyl Groups
- The target’s 5,5-dioxido group increases polarity and oxidative stability compared to sulfides or sulfonamides in other compounds (e.g., 4-(4-X-phenylsulfonyl)benzoic acid hydrazides [1–3] ) .
Fluorinated Aromatic Rings
- The 4-fluorobenzyl group in the target parallels 2,4-difluorophenyl substituents in triazoles () and 4-fluorophenyl in thiazoles (). Fluorination enhances metabolic stability and membrane permeability .
Amide Substituents
Tabulated Comparison of Key Features
Biological Activity
N-[(2Z)-3-(4-fluorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2,2-dimethylpropanamide is a synthetic organic compound characterized by its unique thieno-thiazole core and various functional groups. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry.
- Molecular Formula : C20H19FN2O4S2
- Molecular Weight : 434.5 g/mol
- IUPAC Name : this compound
- InChI Key : OGCXPNVUUKUQHM-UHFFFAOYSA-N
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The binding affinity and specificity can lead to modulation of various biochemical pathways, which may have therapeutic implications in conditions like epilepsy and cancer.
Pharmacological Effects
- Antiepileptic Activity : Research indicates that compounds with similar structural features can exhibit neuroprotective effects in models of epilepsy. For instance, studies have shown that thiazole derivatives can enhance neurotransmitter levels and reduce oxidative stress in neuronal tissues during seizure episodes .
- Anticancer Potential : Similar compounds have demonstrated cytotoxic effects against various cancer cell lines. The presence of the fluorobenzyl group may enhance interactions with cellular targets involved in tumor growth and proliferation.
Case Studies
- Neuroprotective Studies : A study on a related compound highlighted its efficacy in improving neurochemical profiles in a zebrafish model of epilepsy. The compound significantly altered levels of neurotransmitters such as serotonin and progesterone while reducing cortisol levels during induced seizures .
- Cytotoxicity Assays : In vitro studies on structurally analogous compounds have shown promising results against human cancer cell lines. The mechanism often involves apoptosis induction through the activation of specific signaling pathways .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C20H19FN2O4S2 |
| Molecular Weight | 434.5 g/mol |
| IUPAC Name | N-[(2Z)-3-(4-fluorobenzyl)... |
| InChI Key | OGCXPNVUUKUQHM-UHFFFAOYSA-N |
| Biological Activity | Effect |
|---|---|
| Antiepileptic | Neuroprotective effects |
| Anticancer | Cytotoxicity against cancer cells |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
